2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL
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Overview
Description
2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyloxy group, an oxadiazole ring, and a pyrimidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL involves multiple steps, including the formation of the oxadiazole ring and the attachment of the benzyloxy group. One common method involves the reaction of 2-(benzyloxy)benzohydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with 6-propyl-4-hydroxy-2-thiopyrimidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The benzyloxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyloxy moiety.
Scientific Research Applications
2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole ring and benzyloxy group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[({3-[2-(Methoxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL
- 2-[({3-[2-(Ethoxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL
Uniqueness
2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity and potential interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-2-8-17-13-20(28)25-23(24-17)31-15-21-26-22(27-30-21)18-11-6-7-12-19(18)29-14-16-9-4-3-5-10-16/h3-7,9-13H,2,8,14-15H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZUHYGUBGTIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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